ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole core, which is a common motif in many natural products and pharmaceuticals
Preparation Methods
The synthesis of ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound, often facilitated by bases or acids.
Scientific Research Applications
Ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, aiding in the development of new synthetic methodologies.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of enzymes, influencing various biochemical processes .
Comparison with Similar Compounds
Ethyl 1-(2-ethoxy-1-methyl-2-oxoethyl)-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Serotonin: A neurotransmitter that plays a role in mood regulation and other physiological functions.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 1-(1-ethoxy-1-oxopropan-2-yl)-3-formylindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-4-22-16(20)11(3)18-14-9-7-6-8-12(14)13(10-19)15(18)17(21)23-5-2/h6-11H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPRRWBCJUCGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1C(C)C(=O)OCC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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